![molecular formula C7H6N2O B1426078 Pyrrolo[1,2-B]pyridazin-4(1H)-one CAS No. 888720-26-1](/img/structure/B1426078.png)

Pyrrolo[1,2-B]pyridazin-4(1H)-one

Overview

Description

Pyrrolo[1,2-B]pyridazin-4(1H)-one is a nitrogen-containing heterocyclic compound . It has a molecular weight of 134.14 . The IUPAC name for this compound is pyrrolo[1,2-b]pyridazin-4(1H)-one .

Synthesis Analysis

A one-pot copper (II)-catalyzed tandem synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones from N-aminopyrroles has been developed . This tandem reaction involves a Conrad–Limpach-type reaction, including the thermal condensation of N-aminopyrroles with the carbonyl group of β-oxo esters followed by the cyclization of Schiff base intermediates .Molecular Structure Analysis

The InChI code for Pyrrolo[1,2-B]pyridazin-4(1H)-one is 1S/C7H6N2O/c10-7-3-4-8-9-5-1-2-6(7)9/h1-5,8H . The InChI key is QGWOZLJTLRKDOF-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrrolo[1,2-B]pyridazin-4(1H)-one can be synthesized from N-aminopyrroles . The corresponding products could be converted directly into diverse pyrrolo[1,2-b]pyridazine for drug discovery and materials science .Physical And Chemical Properties Analysis

Pyrrolo[1,2-B]pyridazin-4(1H)-one has a predicted density of 1.33±0.1 g/cm3 . It has a boiling point of 250.499°C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications

Cancer Therapy: FGFR Inhibitors

Pyrrolo[1,2-B]pyridazin-4(1H)-one: derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are critical in various types of tumors, and their abnormal activation is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer . Compounds like 4h, derived from Pyrrolo[1,2-B]pyridazin-4(1H)-one, have shown to inhibit cancer cell proliferation, induce apoptosis, and significantly reduce migration and invasion of cancer cells .

Lead Compound Optimization

Due to its low molecular weight and potent FGFR inhibitory activity, Pyrrolo[1,2-B]pyridazin-4(1H)-one derivatives serve as appealing lead compounds for further optimization in drug development . The optimization process involves enhancing the compound’s pharmacological profile, which includes its potency, selectivity, and pharmacokinetics.

Signal Transduction Pathway Studies

The FGFR signaling pathway is involved in organ development, cell proliferation and migration, angiogenesis, and other physiological processes . Studying Pyrrolo[1,2-B]pyridazin-4(1H)-one derivatives can provide insights into the signal transduction pathways regulated by FGFRs, contributing to a better understanding of cellular mechanisms.

Design Strategy for Novel Chemotypes

Researchers utilize structure-based design strategies to create novel chemotypes of FGFR inhibitors using the Pyrrolo[1,2-B]pyridazin-4(1H)-one motif as a hinge binder . This approach helps in the discovery of new therapeutic agents with potential clinical applications.

Transwell Chamber Assay for Metastasis Research

The effect of Pyrrolo[1,2-B]pyridazin-4(1H)-one derivatives on the migration and invasion abilities of cancer cells can be evaluated through the transwell chamber assay . This assay is crucial for metastasis research and understanding how cancer spreads within the body.

Development of Targeted Cancer Therapeutics

The development of targeted cancer therapeutics is another application of Pyrrolo[1,2-B]pyridazin-4(1H)-one derivatives. By specifically targeting the FGFR signaling pathway, these compounds can be used to create therapies that are more effective and have fewer side effects compared to traditional chemotherapy .

Understanding Drug Resistance Mechanisms

Studying the interaction of Pyrrolo[1,2-B]pyridazin-4(1H)-one derivatives with FGFRs can also help in understanding the mechanisms behind drug resistance in cancer therapy . This knowledge is vital for developing new strategies to overcome resistance and improve treatment outcomes.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1H-pyrrolo[1,2-b]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-3-4-8-9-5-1-2-6(7)9/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWOZLJTLRKDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725560 | |

| Record name | Pyrrolo[1,2-b]pyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[1,2-B]pyridazin-4(1H)-one | |

CAS RN |

888720-26-1 | |

| Record name | Pyrrolo[1,2-b]pyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

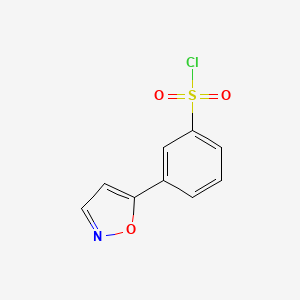

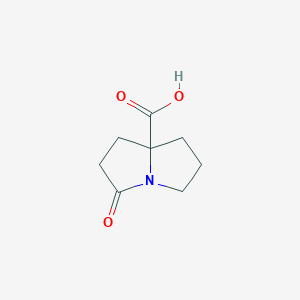

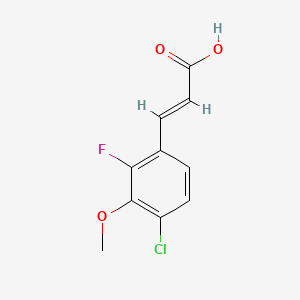

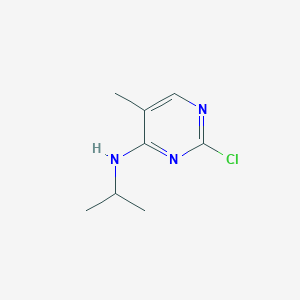

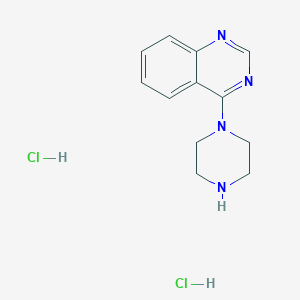

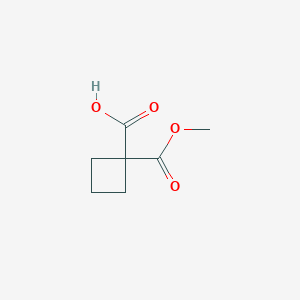

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is novel about the reported synthesis of 2-substituted Pyrrolo[1,2-B]pyridazin-4(1H)-ones?

A1: The research presents a novel one-pot method for synthesizing 2-substituted Pyrrolo[1,2-B]pyridazin-4(1H)-ones using a copper(II) catalyst. [] This approach utilizes a tandem reaction sequence involving a Conrad–Limpach-type reaction. Unlike traditional Conrad–Limpach quinoline synthesis, this method successfully employs copper(II) as a catalyst, marking its first reported use in this type of transformation. [] This finding offers a potentially more efficient and versatile route to these valuable compounds. You can find more details in the paper published here: .

Q2: What is the significance of synthesizing compounds like 2-substituted Pyrrolo[1,2-B]pyridazin-4(1H)-ones?

A2: The significance lies in the potential of these compounds to serve as building blocks for more complex molecules with applications in drug discovery and materials science. [] The ability to introduce various substituents at the 2-position allows for fine-tuning of the molecule's properties, potentially leading to improved efficacy, altered reactivity, or enhanced material properties. This highlights the importance of developing efficient and versatile synthetic routes like the copper(II)-catalyzed method described in the research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)

![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)

![1-Oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B1426008.png)

![Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-](/img/structure/B1426018.png)